molecular formula C14H28O2 B14376547 1-Hydroxytetradecan-6-one CAS No. 88703-47-3

1-Hydroxytetradecan-6-one

Cat. No.: B14376547
CAS No.: 88703-47-3
M. Wt: 228.37 g/mol
InChI Key: RIMVDGWKZLSXQK-UHFFFAOYSA-N
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Description

1-Hydroxytetradecan-6-one is an organic compound with the molecular formula C14H28O2 It is a hydroxylated ketone, meaning it contains both a hydroxyl group (-OH) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxytetradecan-6-one can be synthesized through several methods. One common approach involves the oxidation of 1-tetradecanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of tetradecanol using supported metal catalysts under controlled conditions. This method allows for higher yields and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxytetradecan-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: 1-Tetradecanoic acid.

    Reduction: 1-Hydroxytetradecan-6-ol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Hydroxytetradecan-6-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the metabolism of hydroxylated ketones in biological systems.

    Industry: Used in the production of specialty chemicals and as a precursor for surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Hydroxytetradecan-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ketone group can undergo nucleophilic addition reactions. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry and drug design.

Comparison with Similar Compounds

  • 1-Hydroxytetradecan-3-one
  • 1-Hydroxytetradecan-5-one
  • 1-Hydroxytetradecan-7-one

Comparison: 1-Hydroxytetradecan-6-one is unique due to the position of its hydroxyl and ketone groups, which influence its reactivity and potential applications. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other isomers may not be as effective.

Properties

CAS No.

88703-47-3

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

1-hydroxytetradecan-6-one

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-8-11-14(16)12-9-7-10-13-15/h15H,2-13H2,1H3

InChI Key

RIMVDGWKZLSXQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CCCCCO

Origin of Product

United States

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